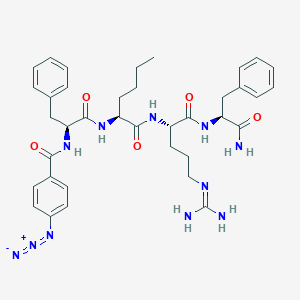
N-(4-Azidobenzoyl)fnlrfamide
Description
N-(4-Azidobenzoyl)fnlrfamide is a synthetic compound characterized by an azidobenzoyl group conjugated to a peptide backbone. These compounds are designed for applications in photo-crosslinking, enzyme activation studies, and targeted biochemical interactions. The azide group (-N₃) enables UV-induced crosslinking, while the benzoyl moiety enhances stability and reactivity in organic synthesis .
Properties
CAS No. |
154447-48-0 |
|---|---|
Molecular Formula |
C37H47N11O5 |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-azidobenzamide |
InChI |
InChI=1S/C37H47N11O5/c1-2-3-15-28(44-36(53)31(23-25-13-8-5-9-14-25)46-33(50)26-17-19-27(20-18-26)47-48-41)34(51)43-29(16-10-21-42-37(39)40)35(52)45-30(32(38)49)22-24-11-6-4-7-12-24/h4-9,11-14,17-20,28-31H,2-3,10,15-16,21-23H2,1H3,(H2,38,49)(H,43,51)(H,44,53)(H,45,52)(H,46,50)(H4,39,40,42)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
SOXDGENEVFEFJN-ORYMTKCHSA-N |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-] |
Other CAS No. |
154447-48-0 |
sequence |
FXRF |
Synonyms |
AzBz-Phe-Nle-Arg-Phe-NH2 N-(4-azido-benzoyl)FnLRF-amide N-(4-azidobenzoyl)FnLRFamide N-(4-azidobenzoyl)phenylalanyl-norleucyl-arginyl-phenylalaninamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Linker Length and Flexibility : The 3-isocyanatopropylamide linker in Compound 1 () provides spatial flexibility, enhancing crosslinking efficiency in ribozyme studies compared to rigid glucosides () .
- Peptide Conjugation: N-(4-Azidobenzoyl)-L-valine-L-citrulline () demonstrates improved solubility and target specificity compared to non-peptide azidobenzoyl derivatives, making it suitable for antibody-drug conjugates .
Stability and Reactivity
- Thermal Stability : Peptide-conjugated azidobenzoyl derivatives () exhibit superior stability in aqueous buffers compared to glucosides, which hydrolyze under basic conditions ().
- UV Sensitivity : All azidobenzoyl compounds require storage at -20°C in anhydrous solvents to prevent premature azide decomposition ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


